AC-265347 is a novel compound that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR). This receptor is essential for maintaining calcium homeostasis in the body and is implicated in various physiological processes, including parathyroid hormone secretion and renal function. AC-265347 has been identified as a promising therapeutic candidate, particularly in the treatment of conditions related to calcium dysregulation, such as hyperparathyroidism. Its unique chemical structure distinguishes it from existing CaSR modulators, potentially offering improved efficacy and reduced side effects compared to traditional therapies like cinacalcet .
AC-265347 is classified as a small molecule drug candidate. It has been identified through structure-activity relationship studies aimed at optimizing its pharmacological properties. The compound's development is rooted in its ability to modulate CaSR activity positively, which is crucial for therapeutic applications in metabolic bone diseases and other related disorders .
The synthesis of AC-265347 involves several key steps that focus on modifying the phenyl ring to enhance its biological activity. The synthesis typically employs n-butyllithium as a reagent for deprotonation, followed by the introduction of various substituents on the acetophenone backbone under controlled conditions (e.g., low temperatures). For instance, one method includes using acetic acid at room temperature to facilitate the reaction, yielding derivatives with varying substituents that can influence the compound's potency and selectivity .
AC-265347 has a distinct molecular structure characterized by its core acetophenone framework with specific substitutions that enhance its interaction with CaSR. The precise molecular formula and structural data are critical for understanding how modifications affect its binding affinity and functional activity. The compound's ability to act as a positive allosteric modulator hinges on its structural features, which allow it to stabilize the active conformation of the receptor .
AC-265347 undergoes various chemical reactions that are integral to its function as a CaSR modulator. Upon binding to CaSR, it induces conformational changes that enhance receptor activity, leading to increased intracellular signaling pathways associated with calcium homeostasis. The compound's reactivity profile includes interactions with other cellular components, which may influence downstream effects such as parathyroid hormone release and fibroblast growth factor-23 expression .
The mechanism of action of AC-265347 involves its binding to the allosteric site of CaSR, which results in enhanced receptor sensitivity to extracellular calcium levels. This modulation leads to a reduction in parathyroid hormone secretion, thereby helping to regulate calcium levels more effectively than traditional therapies. The compound's ability to fine-tune CaSR signaling pathways suggests potential applications in managing conditions like hyperparathyroidism while minimizing adverse effects such as hypocalcemia .
AC-265347 exhibits several notable physical and chemical properties that contribute to its therapeutic potential:
These properties are crucial for predicting the compound's behavior in biological systems and its suitability for clinical applications .
AC-265347 has significant scientific uses, particularly in pharmacology and therapeutic development. Its primary applications include:
The calcium-sensing receptor (CaSR), a class C G protein-coupled receptor (GPCR), serves as the body’s primary "calciostat" by maintaining extracellular calcium (Ca²⁺ₒ) concentrations within a narrow physiological range. Expressed predominantly in the parathyroid glands, thyroid C cells, kidneys, and bone, CaSR regulates parathyroid hormone (PTH) secretion, renal calcium reabsorption, and calcitonin release. In the parathyroid, CaSR activation by elevated Ca²⁺ₒ inhibits PTH release, thereby reducing bone resorption and enhancing renal calcium excretion. Conversely, low Ca²⁺ₒ disinhibits PTH secretion, stimulating bone turnover and renal calcium reabsorption [5] [6]. Genetic mutations disrupting CaSR function cause severe calcium homeostasis disorders: Loss-of-function mutations lead to familial hypocalciuric hypercalcemia (FHH) and neonatal severe hyperparathyroidism (NSHPT), while gain-of-function mutations cause autosomal dominant hypocalcemia (ADH) with hypercalciuria [5] [7]. Beyond mineral metabolism, CaSR modulates nutrient sensing, hormone secretion, and cellular differentiation in non-calcitropic tissues, including the brain, gastrointestinal tract, and pancreas [6].
Table 1: CaSR-Related Genetic Disorders
Disease | Mutation Type | Key Pathological Features |
---|---|---|
Familial Hypocalciuric Hypercalcemia (FHH) | Loss-of-function | Hypercalcemia, hypocalciuria, inappropriately high PTH |
Neonatal Severe Hyperparathyroidism (NSHPT) | Loss-of-function | Severe hypercalcemia, skeletal demineralization |
Autosomal Dominant Hypocalcemia (ADH) | Gain-of-function | Hypocalcemia, hypercalciuria, low PTH |
Cinacalcet, a phenylalkylamine positive allosteric modulator (PAM), represents the first-generation CaSR-targeted therapy approved for secondary hyperparathyroidism in chronic kidney disease and parathyroid carcinoma. Despite its efficacy in reducing PTH levels, cinacalcet exhibits significant clinical limitations:
Table 2: Limitations of Clinically Approved CaSR PAMs
Drug Class | Representative Compound | Major Adverse Effects | Metabolic Pathway | Efficacy Limitations |
---|---|---|---|---|
Phenylalkylamines | Cinacalcet | Hypocalcemia, nausea, vomiting | CYP3A4-mediated oxidation | Suboptimal response in severe disease |
Phenylalkylamines | Evocalcet | Reduced hypocalcemia risk | CYP3A4-independent | Limited mutation-specific data |
AC-265347 (α-(2,4-dimethylphenyl)-α-methyl-2-benzothiazolemethanol) emerged in 2011 as a structurally and pharmacologically distinct CaSR ago-PAM. Discovered via high-throughput screening of >250,000 compounds, its benzothiazole scaffold differs fundamentally from the naphthalene/quinoline backbone of cinacalcet and other phenylalkylamines [6] [8]. Functionally, AC-265347 exhibits dual mechanisms:
Table 3: Key Molecular Attributes of AC-265347
Property | AC-265347 | Cinacalcet |
---|---|---|
Chemical Class | Benzothiazole | Phenylalkylamine |
MW / Formula | 283.39 g/mol; C₁₇H₁₇NOS | 357.89 g/mol; C₂₂H₂₂F₃N |
Pharmacology | Ago-PAM (intrinsic agonism + PAM activity) | Pure PAM (no intrinsic agonism) |
Binding Site | Deep within 7TM cavity | Extracellular vestibule of 7TM |
Biased Signaling | Favors pERK/IP1 over calcitonin release | Broad pathway activation |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7